1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid
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Overview
Description
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a hydroxyl group, a phenyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents like diethyl ether and reagents such as magnesium, bromobenzene, and carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylcyclohexanone, while reduction of the carboxylic acid group can produce 1-hydroxy-4-phenylcyclohexanol .
Scientific Research Applications
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylcyclohexanone: Lacks the hydroxyl and carboxylic acid groups, resulting in different reactivity and applications.
1-Hydroxycyclohexanecarboxylic acid: Lacks the phenyl group, affecting its chemical properties and biological activity.
4-Phenylcyclohexanecarboxylic acid:
Uniqueness
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, phenyl, and carboxylic acid) on the cyclohexane ring.
Properties
IUPAC Name |
1-hydroxy-4-phenylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEIAAYLUZQYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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